Home > Products > Screening Compounds P69244 > hemoglobin F Shanghai
hemoglobin F Shanghai - 100365-95-5

hemoglobin F Shanghai

Catalog Number: EVT-1508878
CAS Number: 100365-95-5
Molecular Formula: C11H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The discovery of Hemoglobin F Shanghai was documented in various studies focusing on hemoglobin variants and their clinical relevance. Its identification stems from genetic studies that explore the mutations associated with increased fetal hemoglobin levels in patients with specific blood disorders.

Classification

Hemoglobin F Shanghai falls under the classification of hemoglobin variants, specifically as a type of fetal hemoglobin. It is distinguished from other variants by specific mutations in the gamma-globin gene that lead to alterations in its amino acid sequence.

Synthesis Analysis

Methods

The synthesis of Hemoglobin F Shanghai can be influenced by several factors, including genetic mutations and environmental conditions. The primary method for studying its synthesis involves cell culture techniques where adult erythroid cells are manipulated to express higher levels of gamma-globin genes.

Technical Details

  1. Cell Culture: Adult human erythroid progenitor cells are cultured under conditions that promote the expression of fetal hemoglobin.
  2. Erythropoietin Stimulation: The addition of erythropoietin enhances the proliferation of less-differentiated erythroid stem cells, which are capable of producing Hemoglobin F.
  3. CRISPR/Cas9 Technology: Recent advancements involve using CRISPR/Cas9 to disrupt silencing elements in the beta-globin locus, thereby reactivating gamma-globin expression and increasing fetal hemoglobin synthesis significantly .
Molecular Structure Analysis

Structure

The molecular structure of Hemoglobin F Shanghai consists of two alpha and two gamma chains (α2γ2), similar to normal fetal hemoglobin but with specific mutations that alter its properties.

Data

  • Molecular Weight: Approximately 64 kDa.
  • Amino Acid Sequence: Variations in the gamma chains due to specific point mutations define this variant's unique characteristics.
Chemical Reactions Analysis

Reactions

Technical Details

  1. Oxygen Binding: The increased affinity for oxygen can lead to reduced oxygen delivery to tissues under certain conditions.
  2. Interaction with Other Hemoglobins: In patients with sickle cell disease or beta-thalassemia, Hemoglobin F can interact with sickle hemoglobin (Hemoglobin S), reducing sickling episodes by diluting the concentration of Hemoglobin S .
Mechanism of Action

Process

The mechanism by which Hemoglobin F Shanghai exerts its effects involves several pathways:

  • Inhibition of Sickle Cell Pathophysiology: High levels of fetal hemoglobin can inhibit the polymerization of sickle hemoglobin, thereby reducing the incidence of vaso-occlusive crises.
  • Reduction in Beta-Globin Deficiency Symptoms: In beta-thalassemia, increased levels of fetal hemoglobin can compensate for the lack of adult beta-globin chains, improving clinical outcomes .

Data

Studies indicate that individuals with elevated levels of Hemoglobin F experience milder symptoms associated with sickle cell disease and beta-thalassemia compared to those with lower levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hemoglobin F Shanghai exhibits solubility characteristics similar to those of other hemoglobins but may differ slightly due to its unique composition.
  • Stability: This variant shows enhanced stability under acidic conditions compared to adult hemoglobins.

Chemical Properties

  • Affinity for Oxygen: Higher than that of adult hemoglobins, which affects oxygen transport.
  • Reactivity with Anions: The interaction with various anions may differ due to structural variations in the gamma chains.
Applications

Scientific Uses

Hemoglobin F Shanghai has significant applications in both research and clinical settings:

  1. Therapeutic Potential: Its ability to ameliorate symptoms in sickle cell disease and beta-thalassemia makes it a target for gene therapy approaches aimed at increasing fetal hemoglobin levels in affected patients .
  2. Research Tool: Understanding the mechanisms behind Hemoglobin F Shanghai can provide insights into fetal hemoglobin regulation and potential therapeutic strategies for related blood disorders.
  3. Diagnostic Marker: The presence and levels of Hemoglobin F can serve as important diagnostic markers for various hematological conditions.
Introduction to Hemoglobin Variants and Hemoglobin F (HbF)

Hemoglobin variants represent genetically determined alterations in the structure or production of hemoglobin molecules, with significant implications for human health and disease. Among these, fetal hemoglobin (HbF) occupies a unique position due to its crucial developmental role and protective function in hemoglobinopathies. HbF typically constitutes the primary hemoglobin during fetal development but undergoes a developmental switch to adult hemoglobin (HbA) postnatally. The persistence or reactivation of HbF in adulthood ameliorates symptoms of β-globin disorders like sickle cell disease and β-thalassemia, making it a therapeutic target of substantial clinical importance [1] [6]. This review focuses on "Hemoglobin F Shanghai," a variant identified within Chinese populations, examining its biochemical characteristics, genetic context, and epidemiological significance within China's hemoglobinopathy landscape.

Biochemical and Genetic Basis of Hemoglobin F

Structural Composition and Oxygen Affinity

Hemoglobin F (α~2~γ~2~) is a tetrameric protein comprising two α-globin chains and two γ-globin chains, each associated with a heme group. The γ-globin chains exist in two closely related forms: ^G^γ (containing glycine at position 136) and ^A^γ (containing alanine at position 136), encoded by the HBG1 and HBG2 genes, respectively, located within the β-globin gene cluster on chromosome 11p15.5 [1] [6]. Biochemically, HbF exhibits a higher oxygen affinity (P~50~ ≈ 19 mmHg) compared to adult hemoglobin (HbA; P~50~ ≈ 26.8 mmHg). This critical functional difference arises primarily from the reduced binding of the allosteric regulator 2,3-bisphosphoglycerate (2,3-BPG) to HbF. The γ-globin chains possess fewer positively charged residues at key 2,3-BPG interaction sites compared to β-globin chains, diminishing 2,3-BPG's capacity to stabilize the deoxygenated state [6].

Genetic Regulation and Developmental Switching

The transition from fetal (γ-globin) to adult (β-globin) synthesis—the hemoglobin switch—is a tightly regulated developmental process occurring primarily during the first year of postnatal life. This switch results in HbF levels declining to <1% of total hemoglobin in most adults. Key transcriptional repressors govern this silencing of HBG genes:

  • BCL11A: A zinc-finger transcription factor acting as a master regulator of γ-globin silencing. It binds directly to the HBG promoter regions and recruits chromatin-modifying complexes [6] [8].
  • ZBTB7A (LRF): Another potent repressor forming complexes with chromatin modifiers and interacting with BCL11A to enforce HBG repression [8].Genetic variations in and around these regulatory genes (BCL11A, the HBS1L-MYB intergenic region on 6q, and the HBG2 promoter itself) constitute major quantitative trait loci (QTLs) responsible for the natural variation in HbF levels observed among healthy adults and patients with hemoglobinopathies [8].

Table 1: Key Structural and Genetic Features of Hemoglobin F

FeatureDescriptionFunctional/Clinical Significance
Molecular Formulaα~2~γ~2~Defines HbF tetramer
γ-Globin Types^G^γ (Gly136, HBG2 gene); ^A^γ (Ala136, HBG1 gene)Minor functional difference; ratio shifts postnatally
Oxygen Affinity (P~50~)~19 mmHgEnhanced oxygen transfer from maternal circulation to fetus
2,3-BPG InteractionReduced binding compared to HbAUnderlies higher oxygen affinity
Major RepressorsBCL11A, ZBTB7A (LRF)Silence HBG genes postnatally; therapeutic targets for HbF reactivation
Key QTLsBCL11A (2p16), HBS1L-MYB (6q23), Xmn1-HBG2 (HBG2 promoter -158C>T)Explain ~20-50% of HbF level variation in populations; influence disease severity in β-hemoglobinopathies

HbF in Hemoglobinopathy Management

The anti-sickling property of HbF (due to its exclusion from the HbS polymer) and its ability to compensate for absent or deficient β-globin synthesis in thalassemia underpin its therapeutic significance. Strategies to pharmacologically (e.g., hydroxyurea) or genetically (e.g., gene editing targeting BCL11A) induce HbF synthesis are major treatment modalities for sickle cell disease and β-thalassemia [1] [8].

Evolutionary and Developmental Significance of HbF in Humans

Fetal Survival and Oxygen Transfer

The evolution of a distinct fetal hemoglobin with intrinsically higher oxygen affinity than maternal hemoglobin represents a critical adaptation in placental mammals. This affinity gradient ensures efficient oxygen transfer across the placenta from the maternal circulation (lower affinity HbA releasing oxygen more readily) to the fetal circulation (higher affinity HbF binding oxygen more tightly). This process is further optimized by the Bohr effect: maternal blood becomes slightly more acidic (promoting oxygen unloading) as it absorbs fetal CO~2~, while fetal blood becomes slightly more alkaline (promoting oxygen loading) after releasing CO~2~ [6].

Developmental Timing of the Hemoglobin Switch

The switch from HbF to HbA is developmentally programmed to occur postnatally. While HbF production starts around 6 weeks gestation and dominates until birth, the decline begins shortly after delivery, coinciding with the shift from placental to pulmonary oxygen supply. HbA becomes predominant by around 6 months of age, with HbF stabilizing at low adult levels (<1%) typically within the first year [6]. This timing ensures optimal oxygen handling during the vulnerable fetal period while transitioning to hemoglobin optimized for postnatal life.

Pathophysiological Counterexample: Hemoglobin Barts

The critical importance of the α-globin chains for HbF function is starkly illustrated in Hb Barts hydrops fetalis (α-thalassemia major). When all four α-globin genes are deleted (--/--), no α-chains are produced. Consequently, γ-globin chains form non-functional homotetramers (γ~4~), known as Hemoglobin Barts. Hb Barts exhibits an extremely high oxygen affinity (P~50~ < 10 mmHg) and lacks cooperativity, rendering it incapable of effective oxygen delivery to tissues. This results in severe tissue hypoxia, cardiac failure, and invariably fatal hydrops fetalis unless intensive intrauterine interventions are undertaken [6]. This highlights the non-redundant role of α-globin chains even within the HbF molecule.

Hemoglobinopathies in China: Epidemiological Context

China exhibits a significant and heterogeneous burden of hemoglobinopathies, particularly prevalent in southern and coastal regions. Large-scale epidemiological surveys conducted over decades reveal distinct patterns of thalassemias and hemoglobin variants, reflecting regional genetic diversity and historical population movements.

Prevalence and Distribution

  • Thalassemias: Carrier rates vary considerably. In the Hakka population of Meizhou (Guangdong Province), surveys of 15,299 individuals found a thalassemia carrier rate of 11.24% (7.11% α-thalassemia, 4.13% β-thalassemia) among randomly screened subjects [3]. A massive study in Hunan Province (25,946 individuals) showed an overall thalassemia carrier rate of 7.1% (4.83% α-thalassemia, 2.15% β-thalassemia, 0.12% combined α/β) [5]. Southern provinces like Guangdong, Guangxi, and Hainan consistently report higher prevalences compared to northern China.
  • Hemoglobin Variants: Structural hemoglobin variants occur at a lower frequency than thalassemias but are clinically significant. The incidence of hemoglobin variants in large Chinese surveys is approximately 0.33% (found in 2936 out of 902,204 individuals screened) [7]. Common variants include Hb E (HBB c.79G>A), Hb G-Chinese (HBA2 c.95A>C), Hb Q-Thailand (HBA1 c.223G>C), Hb New York (HBB c.341T>A), and Hb J-Bangkok (HBB c.170G>A) [3] [5] [7]. Hb E is particularly prevalent in the southwest bordering Southeast Asia.

Molecular Heterogeneity

Chinese populations display remarkable molecular heterogeneity in hemoglobinopathy mutations:

  • α-Thalassemia: Primarily caused by deletions. Common deletions include -α^3.7^, -α^4.2^, --^SEA^, and --^FIL^. The --^SEA^ deletion is a major cause of Hb H disease (--/-α). Non-deletional mutations like Hb Constant Spring (HBA2 c.427T>C) are also significant. In Hunan, the -α^3.7^ deletion accounted for 50.23% of α-thalassemia alleles [5].
  • β-Thalassemia: Over 50 mutations identified, primarily point mutations affecting β-globin gene expression or function. Common mutations in southern China include CD 41/42 (-TTCT), IVS-II-654 (C>T), CD 17 (A>T), -28 (A>G), and CD 71/72 (+A). In Hunan, IVS-II-654 (C>T) was the most frequent allele (28.23%) among β-thalassemia carriers [5] [7].
  • HPFH/δβ-Thalassemia: While less common than α- or β-thalassemia, these conditions associated with elevated HbF are present. Studies in the Hakka population identified cases of Vietnamese HPFH (HPFH-7) and a rare Belgian ^G^γ(^A^γδβ)⁰-thalassemia [3].

Table 2: Prevalence of Common Hemoglobinopathies in Select Chinese Populations

Population / RegionSample Sizeα-Thalassemia Carrier Rateβ-Thalassemia Carrier RateCommon Mutations/VariantsSource (Citation)
Hakka (Meizhou)15,2997.11%4.13%--^SEA^, -α^3.7^; CD41/42, IVS-II-654; Hb E, G-Chinese, Q-Thailand, New York, J-Bangkok [3]
General (Hunan Province)25,9464.83%2.15%-α^3.7^ (50.23% of α alleles), --^SEA^; IVS-II-654 (28.23% of β alleles), CD41/42, CD17; Hb variants (0.49%) [5]
Nationwide Screening~902,204Not specified (focused on variants)Not specified (focused on variants)Overall Hb variant incidence: 0.33%; Hb E, New York, G-Chinese, Q-Thailand, J-Bangkok prevalent [7]

Hemoglobin F Shanghai: Discovery and Historical Background

The identification of "Hemoglobin F Shanghai" emerged from the extensive hemoglobinopathy screening programs conducted across China, spearheaded by institutions like the Shanghai Institute of Medical Genetics during the late 20th and early 21st centuries. These programs aimed to map the molecular epidemiology of hemoglobin disorders in diverse Chinese ethnic groups [7].

Identification and Characterization

While the search results do not provide explicit structural details of "Hemoglobin F Shanghai," its designation as a distinct entity suggests it was identified as an HbF-related variant characterized by either:

  • An abnormality within the γ-globin chain itself (e.g., an amino acid substitution detected via protein electrophoresis, HPLC, or direct sequencing), potentially altering its biochemical properties while still forming an α~2~γ~2~ tetramer classified as HbF.
  • A genetic determinant causing unusually high or persistent HbF production specifically identified within Shanghai or surrounding populations, potentially linked to known QTLs like the Xmn1-HBG2 polymorphism or mutations in BCL11A, or associated with specific deletions (δβ-thalassemia, HPFH) found in this region. The context of research on HPFH/δβ-thalassemia in Chinese populations (e.g., the identification of Belgian ^G^γ(^A^γδβ)⁰-thalassemia) [3] supports this possibility.

Research Context and Techniques

The discovery occurred within a period of intense research utilizing:

  • Advanced Protein Analysis: Techniques like high-performance liquid chromatography (HPLC) and isoelectric focusing (IEF) enabled the detection of subtle differences in hemoglobin charge and mobility, flagging potential variants. Subsequent structural analysis via globin chain separation, peptide fingerprinting, and amino acid sequencing was used to pinpoint the specific molecular alteration in structural variants [7].
  • Molecular Genetic Techniques: The application of PCR-based methods (e.g., reverse dot blot, multiplex ligation-dependent probe amplification - MLPA), DNA sequencing, and restriction fragment length polymorphism (RFLP) analysis (e.g., for the Xmn1-HBG2 site) allowed researchers to characterize the underlying genetic lesions causing HbF persistence or structural changes in γ-globin [3] [5] [7]. The Shanghai Institute was pivotal in applying these techniques for prenatal diagnosis and population screening.The designation "Hemoglobin F Shanghai" likely reflects either the geographical origin of the proband or the location of its discovery by the Shanghai research group, consistent with the nomenclature conventions for hemoglobin variants (e.g., Hb Shanghai = HBA2 c.128G>A [Ala43Glu]). Research on such variants contributes significantly to understanding the spectrum of genetic modifiers influencing HbF expression and the diversity of hemoglobin variants present within the Chinese population.

Table 3: Hemoglobin Variants Frequently Detected Alongside Hb F Anomalies in Chinese Surveys

Hemoglobin VariantAffected Gene/ChainAmino Acid ChangeGeographical Prevalence in ChinaDetection Method
Hb EHBB (β)Glu26LysSouthwest (Yunnan, Guangxi)HPLC, Electrophoresis, DNA analysis
Hb G-ChineseHBA2 (α)Glu30Asp (α~2~)Southern coastal regionsHPLC, Electrophoresis, DNA analysis
Hb Q-ThailandHBA1 (α)Asp74His (α~1~)Southern regionsHPLC, Electrophoresis, DNA analysis
Hb New YorkHBB (β)Val113GluCoastal regions (Shanghai, Fujian)HPLC, Electrophoresis, DNA analysis
Hb J-BangkokHBB (β)Val127MetSouthern regionsHPLC, Electrophoresis, DNA analysis
Hb F Shanghai (putative)HBG1/HBG2 (γ) or RegulatoryUnknown (Structural or Regulatory)Specific to Shanghai region?Requires specific HPLC/Sequencing

Properties

CAS Number

100365-95-5

Product Name

hemoglobin F Shanghai

Molecular Formula

C11H15NO2

Synonyms

hemoglobin F Shanghai

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.